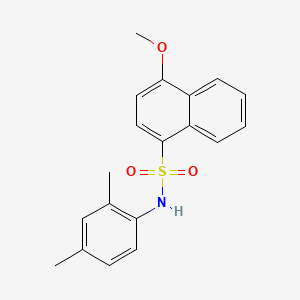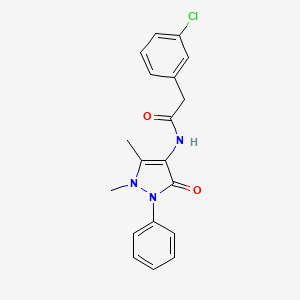![molecular formula C18H20FN5O B13374669 4-Amino-1-[(4'-fluoro[1,1'-biphenyl]-3-yl)methoxy]-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-ylamine](/img/structure/B13374669.png)
4-Amino-1-[(4'-fluoro[1,1'-biphenyl]-3-yl)methoxy]-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-[(4’-fluoro[1,1’-biphenyl]-3-yl)methoxy]-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-ylamine is a complex organic compound with a unique structure that includes a biphenyl group, a triazine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[(4’-fluoro[1,1’-biphenyl]-3-yl)methoxy]-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-ylamine typically involves multiple steps. One common method includes the following steps:
Formation of the biphenyl intermediate: This step involves the coupling of 4-fluorobiphenyl with an appropriate reagent to introduce the methoxy group.
Formation of the triazine ring: The biphenyl intermediate is then reacted with cyanuric chloride under controlled conditions to form the triazine ring.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[(4’-fluoro[1,1’-biphenyl]-3-yl)methoxy]-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Amino-1-[(4’-fluoro[1,1’-biphenyl]-3-yl)methoxy]-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-[(4’-fluoro[1,1’-biphenyl]-3-yl)methoxy]-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro[1,1’-biphenyl]-2-amine
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
4-Amino-1-[(4’-fluoro[1,1’-biphenyl]-3-yl)methoxy]-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-ylamine is unique due to its combination of a biphenyl group, a triazine ring, and an amino group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H20FN5O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[[3-(4-fluorophenyl)phenyl]methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H20FN5O/c1-18(2)23-16(20)22-17(21)24(18)25-11-12-4-3-5-14(10-12)13-6-8-15(19)9-7-13/h3-10H,11H2,1-2H3,(H4,20,21,22,23) |
InChI Key |
NAOVUHUEZGWAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1OCC2=CC(=CC=C2)C3=CC=C(C=C3)F)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl}amino)-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13374598.png)
![4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B13374603.png)
![1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13374605.png)

![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374613.png)

![ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate](/img/structure/B13374621.png)

![N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide](/img/structure/B13374628.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13374629.png)

![N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13374666.png)


